3,5-Bis(1-naphthyl)-1-bromobenzene
Description
3,5-Bis(1-naphthyl)-1-bromobenzene is a brominated aromatic compound featuring two 1-naphthyl substituents at the 3- and 5-positions of the central benzene ring. The bromine atom at the 1-position enhances its reactivity, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and materials science applications. The naphthyl groups contribute to steric bulk and extended π-conjugation, which can influence photophysical properties and molecular packing in crystalline materials .
Properties
IUPAC Name |
1-(3-bromo-5-naphthalen-1-ylphenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-22-16-20(25-13-5-9-18-7-1-3-11-23(18)25)15-21(17-22)26-14-6-10-19-8-2-4-12-24(19)26/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAXDUZMZACEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Br)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1-naphthyl)-1-bromobenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of 1-naphthylboronic acid: This is synthesized from 1-bromonaphthalene using standard methods.
Coupling Reaction: The 1-naphthylboronic acid is then coupled with 3,5-dibromobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(1-naphthyl)-1-bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The naphthyl groups can undergo oxidation to form quinones or reduction to form dihydronaphthalenes.
Coupling Reactions: Further coupling reactions can be performed to introduce additional aromatic groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate boronic acids.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Depending on the substituent introduced in substitution reactions.
Oxidized or Reduced Forms: Depending on the specific oxidation or reduction conditions applied.
Scientific Research Applications
3,5-Bis(1-naphthyl)-1-bromobenzene has several applications in scientific research:
Materials Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for more complex organic molecules.
Pharmaceutical Research:
Mechanism of Action
The mechanism by which 3,5-Bis(1-naphthyl)-1-bromobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, while the naphthyl groups provide stability and electronic properties that facilitate these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Key Observations :
Functional and Application-Based Comparisons
Key Observations :
- Material Science : The naphthyl groups in 3,5-Bis(1-naphthyl)-1-bromobenzene likely enhance π-π stacking interactions, making it suitable for organic semiconductors or luminescent materials. In contrast, 1-Bromo-3,5-diphenylbenzene is prioritized for polymer synthesis due to its balance of reactivity and stability .
- Photomechanical Behavior : highlights that naphthyl-containing cocrystals exhibit photomechanical bending and self-healing, suggesting that this compound could be engineered for similar responsive applications .
Reactivity and Stability Profiles
- Bromine Reactivity : The bromine atom in all listed compounds serves as a reactive site for cross-coupling reactions. However, steric shielding from naphthyl groups in this compound may slow reaction kinetics compared to less hindered analogs .
- Thermal Stability : Silyl-protected derivatives (e.g., 1g ) demonstrate enhanced thermal stability, whereas unprotected hydroxylated analogs (e.g., 1f ) are more prone to degradation.
Biological Activity
3,5-Bis(1-naphthyl)-1-bromobenzene is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound (CAS No. 173678-07-4) features two naphthyl groups attached to a bromobenzene core. Its structure is significant as it influences its interactions with biological systems.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating a moderate level of potency in inhibiting cell growth.
The proposed mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Inhibition of Cell Cycle Progression : It appears to arrest the cell cycle at the G2/M phase, preventing further division.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial activity. Studies have shown efficacy against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the effectiveness of this compound in xenograft models of breast cancer. The results showed:
- Tumor Volume Reduction : A significant decrease in tumor volume by approximately 60% compared to control groups after four weeks of treatment.
- Histological Analysis : Examination of tumor tissues revealed increased apoptosis and reduced proliferation markers.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers evaluated the compound's effectiveness against drug-resistant bacterial strains. The results indicated:
- Synergistic Effect : When combined with conventional antibiotics, there was a notable reduction in MIC values, suggesting potential for use in combination therapies.
- Mechanism Investigation : The study proposed that the compound disrupts bacterial cell membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
